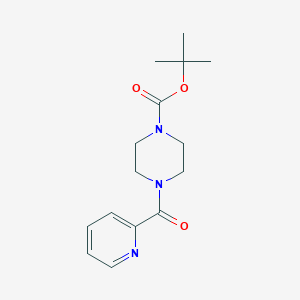

1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a multitude of approved pharmaceutical agents. Its prevalence stems from a unique combination of physicochemical and structural properties that render it a "privileged scaffold" in drug design. The piperazine moiety can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The two nitrogen atoms of the piperazine ring provide handles for introducing diverse substituents, allowing for the fine-tuning of a compound's biological activity and physical characteristics. This structural flexibility enables the creation of extensive compound libraries for high-throughput screening. Furthermore, the piperazine nucleus is often employed to link different pharmacophoric elements within a single molecule, positioning them optimally for interaction with biological targets. nih.gov

The basic nature of the piperazine nitrogens can enhance the aqueous solubility of drug candidates, a crucial factor for effective delivery and bioavailability. This feature has been exploited in the design of drugs across various therapeutic areas, including but not limited to:

Antipsychotics: The piperazine ring is a key component of several atypical antipsychotics, where it often contributes to the desired receptor binding profile.

Anticancer Agents: Numerous kinase inhibitors developed for cancer therapy incorporate the piperazine scaffold to improve solubility and target engagement. nih.gov

Antihistamines: The piperazine core is found in many well-known antihistamine drugs.

Antiviral and Antimicrobial Agents: Piperazine derivatives have demonstrated efficacy against a range of pathogens, including viruses and bacteria. nih.gov

The widespread application of the piperazine scaffold underscores its critical role in the development of new medicines, making its derivatives a continued focus of intensive research.

Role of the N-Boc Protecting Group in Modern Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the nitrogen atoms of the piperazine ring. pinaunaeditora.com.br

The popularity of the N-Boc protecting group can be attributed to several key advantages:

Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under mild basic conditions. This reaction is generally high-yielding and chemoselective for amines. google.com

Stability: The N-Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. pinaunaeditora.com.br The byproducts of this deprotection step are typically volatile (isobutene and carbon dioxide), simplifying the purification of the final product.

This combination of straightforward introduction, broad stability, and mild removal makes the N-Boc group an invaluable tool for synthetic chemists, enabling the efficient and controlled synthesis of complex piperazine-containing molecules.

Overview of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine as a Promising Scaffold for Academic Investigation

The compound this compound, also known as tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate, is a prime example of a versatile building block that leverages the strengths of both the piperazine scaffold and the N-Boc protecting group. Its structure features a piperazine ring acylated at one nitrogen with a pyridine-2-carbonyl group and protected at the other nitrogen with a Boc group.

This specific arrangement of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecules with potential biological activity. The pyridylpiperazine moiety is a known pharmacophore found in compounds targeting a variety of biological systems. For instance, derivatives of pyridylpiperazine have been investigated as potent urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria. nih.gov Furthermore, piperazine derivatives are explored for their potential as antipsychotic agents. rsc.org

The synthesis of this compound can be readily achieved through the amide coupling of 1-Boc-piperazine with a suitable pyridine-2-carboxylic acid derivative. A common synthetic approach involves the reaction of 1-Boc-piperazine with 2-pyridinecarboxylic acid in the presence of a coupling agent. For example, a similar compound, 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester, is synthesized by reacting 6-fluoro-2-pyridine carboxylic acid with N-boc-piperazine. ambeed.com This straightforward and efficient synthesis adds to its appeal as a research tool.

The presence of the N-Boc group allows for selective deprotection and further functionalization at the N-1 position of the piperazine ring, while the pyridine (B92270) and carbonyl moieties offer additional sites for chemical modification. This chemical tractability makes this compound a promising scaffold for academic investigation, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Interactive Data Tables

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJSXMGDHIBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Boc 4 2 Pyridinylcarbonyl Piperazine

Retrosynthetic Analysis of the 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Scaffold

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic pathway. The primary disconnection point is the robust amide bond linking the piperazine (B1678402) ring and the pyridinylcarbonyl moiety. This C-N bond can be disconnected to yield two key synthons: the commercially available or synthetically prepared 1-Boc-piperazine and an activated derivative of pyridine-2-carboxylic acid (picolinic acid).

This retrosynthetic approach is advantageous as it breaks down the target molecule into simpler, more accessible starting materials. The synthesis of the mono-protected 1-Boc-piperazine intermediate is a critical step that prevents undesired side reactions, such as di-acylation, during the subsequent coupling step. The final stage involves a standard amide coupling reaction, for which a multitude of reliable methods have been developed.

Approaches for the Construction of the Piperazine Core

The piperazine ring is a prevalent scaffold in pharmacologically active compounds. nih.gov Its synthesis and functionalization are central to building molecules like this compound.

The cornerstone of this synthesis is the preparation of 1-Boc-piperazine, which serves as the nucleophilic component in the final amide bond formation.

The most conventional method for preparing 1-Boc-piperazine involves the direct reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comnbinno.com This reaction aims to selectively protect one of the two secondary amine groups on the piperazine ring.

However, this seemingly straightforward approach is fraught with challenges:

Formation of Byproducts: The primary challenge is the concurrent formation of the di-substituted byproduct, 1,4-bis(tert-butoxycarbonyl)piperazine, due to the similar reactivity of both nitrogen atoms. This necessitates extensive and often costly purification steps to isolate the desired mono-protected product. nbinno.com

Low Yields: The lack of selectivity often leads to low yields of 1-Boc-piperazine. nbinno.com

Harsh Conditions: Some methods employ conditions that are not ideal for large-scale production. For instance, using toluene (B28343) as a solvent poses health risks. nbinno.com

One strategy to improve selectivity involves the in-situ formation of a piperazine salt, such as piperazine monoacetate or monohydrochloride. nih.gov Protonation of one nitrogen atom deactivates it towards acylation, thereby favoring the formation of the mono-Boc derivative. nih.gov

Table 1: Comparison of Traditional 1-Boc-Piperazine Synthesis Methods

| Method | Reagents | Key Challenges | Reference(s) |

| Direct Acylation | Piperazine, Di-tert-butyl dicarbonate | Low selectivity, formation of 1,4-di-Boc-piperazine, purification difficulties | nbinno.com |

| Salt Formation | Piperazine, Acetic Acid or HCl, Di-tert-butyl dicarbonate | Requires careful control of stoichiometry, potential for residual acid | nih.gov |

| CDI-mediated | Piperazine, Piperazine dihydrochloride, CDI, t-butanol | Multi-step reagent preparation, use of brine solution | rsc.org |

To overcome the limitations of traditional methods, more advanced and efficient routes have been developed. A notable innovation is a multi-step synthesis that begins with diethylamine (B46881). chemicalbook.comnbinno.com This process involves three main steps:

Chlorination: Diethylamine is reacted with a chlorinating agent to produce di(2-chloroethyl)amine. chemicalbook.com

Boc Protection: The resulting intermediate is then protected with Boc anhydride (B1165640) under neutral conditions to form di(2-chloroethyl) carbamate (B1207046). chemicalbook.com

Cyclization: The final step is a cyclization reaction with ammonia (B1221849) to yield the desired 1-Boc-piperazine. chemicalbook.comnbinno.com

This advanced route offers significant advantages, including yields reported to be over 93.5% and superior product purity. chemicalbook.comnbinno.com It also avoids hazardous solvents and utilizes readily available starting materials, making it more suitable for industrial-scale production. chemicalbook.com

Beyond the direct use of piperazine or its precursors like diethylamine, other strategies exist for constructing the piperazine ring, although they are less common for this specific target. These methods include:

Hydrogenation of Pyrazines: The reduction of substituted pyrazines can yield piperazine derivatives. researchgate.net

Dimerization of Aziridines: A [3+3]-type dimerization of aziridines can form the six-membered piperazine ring. researchgate.net

Ring-Opening of DABCO: The C-N bond cleavage in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives provides an entry to substituted piperazines. researchgate.net

From Ethylene (B1197577) Oxide: Industrial pathways can produce piperazine from ethylene oxide and ammonia. researchgate.net

While versatile, these methods are often limited by the specific structure and availability of the starting materials and are generally more complex than the direct functionalization of piperazine for this application. researchgate.net

The final step in the synthesis is the formation of an amide bond between 1-Boc-piperazine and pyridine-2-carboxylic acid (picolinic acid). This transformation is a standard acylation reaction. Two primary strategies are employed:

Activation of Picolinic Acid: Picolinic acid is activated using a coupling reagent before being introduced to 1-Boc-piperazine. This is the most common laboratory-scale method. The carboxylic acid is converted into a more reactive species, such as an active ester, which readily reacts with the secondary amine of 1-Boc-piperazine. luxembourg-bio.com

Use of Picolinoyl Chloride: Picolinic acid can be converted to its more reactive acid chloride derivative, picolinoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride reacts directly with 1-Boc-piperazine, often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

A wide array of coupling reagents can be used for the first strategy. The choice of reagent can influence reaction time, yield, and the ease of purification.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action | Reference(s) |

| Carbodiimides | EDC (EDCI), DCC, DIC | Forms an O-acylisourea intermediate, often used with additives like HOBt to reduce side reactions and racemization. | luxembourg-bio.compeptide.com |

| Phosphonium (B103445) Salts | PyBOP, BOP | Forms an active ester intermediate, known for high efficiency. | bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms an active ester intermediate; byproducts are generally water-soluble, simplifying workup. | peptide.combachem.com |

EDC is often used in conjunction with HOBt for efficient coupling. nih.govresearchgate.net

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), or N,N-dimethylformamide (DMF). nih.govresearchgate.net The choice of solvent and base is critical for achieving optimal results and minimizing potential side reactions.

Introduction of the 2-Pyridinylcarbonyl Moiety

Acylation Reactions with Pyridine-2-carboxylic Acid Derivatives

A primary and direct method for synthesizing the target compound is through the acylation of 1-Boc-piperazine. This involves reacting the secondary amine of the piperazine with an activated form of pyridine-2-carboxylic acid (picolinic acid). The carboxylic acid itself is generally unreactive and requires activation to facilitate the reaction.

Commonly used activated derivatives include:

Acyl Halides: Pyridine-2-carbonyl chloride is a highly reactive acylating agent. The reaction typically proceeds rapidly at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid byproduct.

Anhydrides: While less common for this specific synthesis, mixed or symmetrical anhydrides of pyridine-2-carboxylic acid can also serve as effective acylating agents.

The general mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the activated picolinic acid derivative, followed by the elimination of a leaving group (e.g., a halide).

Coupling Methodologies for Carbonyl Linkage Formation

Modern synthetic chemistry largely favors direct coupling methods that generate the activated carboxylic acid species in situ, avoiding the need to isolate harsh and often unstable acyl halides. luxembourg-bio.com These one-pot procedures involve the use of specific coupling reagents that facilitate amide bond formation under milder conditions. bachem.com

The process begins with the activation of the carboxylic acid's carboxyl group, making it susceptible to nucleophilic attack by the amine. bachem.com Numerous coupling reagents have been developed, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. luxembourg-bio.compeptide.com

Common Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCl) are frequently used. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. bachem.com

Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are known for rapid reaction times and reduced side reactions. peptide.com

In a typical procedure, pyridine-2-carboxylic acid is dissolved in an appropriate solvent with 1-Boc-piperazine, followed by the addition of the coupling reagent and a base. nih.gov

Catalyst Selection and Reaction Optimization for Coupling Reactions

To improve yields, reduce reaction times, and minimize side reactions such as racemization (if chiral centers are present), coupling reactions are often optimized with additives and catalysts. luxembourg-bio.com

Additives:

1-Hydroxybenzotriazole (B26582) (HOBt): When used with carbodiimides like EDC, HOBt traps the O-acylisourea intermediate to form an active ester. This new intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine to form the desired amide. nih.gov

1-Hydroxy-7-azabenzotriazole (HOAt): An analogue of HOBt, HOAt is used in conjunction with reagents like HATU and is particularly effective in reducing racemization and accelerating coupling.

Bases: Non-nucleophilic organic bases are essential to neutralize acids formed during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.

Triethylamine (TEA)

N,N-Diisopropylethylamine (DIPEA or Hünig's base)

N-Methylmorpholine (NMM)

Reaction Optimization: Optimization involves the systematic variation of several parameters to achieve the best outcome. Key variables include the choice of solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile), reaction temperature, and the stoichiometry of the reagents. For instance, in the synthesis of a piperazinyl amide of 18β-glycyrrhetinic acid, acetonitrile was found to be the optimal solvent, and using 2.5 equivalents of 1-Boc-piperazine resulted in a 95% yield. nih.gov

| Reagent Class | Example | Typical Additive | Key Advantage | Potential Drawback |

|---|---|---|---|---|

| Carbodiimide | EDC | HOBt | Cost-effective; water-soluble byproduct. | Potential for racemization without additive. |

| Phosphonium Salt | PyBOP | None required | High efficiency and low racemization. | Higher cost; byproduct removal can be difficult. |

| Uronium/Aminium Salt | HATU | None required (contains HOAt moiety) | Very fast reaction rates; low racemization. peptide.com | Highest cost; potential for guanidinium (B1211019) side product. |

Strategies for Attaching Diverse Substituents to the Piperazine Ring (e.g., via SNAr reactions)

While the primary focus is the synthesis of the title compound, its piperazine core can be a scaffold for further functionalization. Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for attaching the piperazine moiety to an electron-deficient aromatic or heteroaromatic ring. wikipedia.org

The SNAr mechanism requires an aromatic ring to be substituted with:

A good leaving group (typically a halide like -F or -Cl). wikipedia.org

At least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.org

In this context, a piperazine derivative acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing the leaving group. For example, N-Boc-piperazine can be coupled with compounds like 2-chloropyrimidine-5-carboxylate or pentafluoropyridine (B1199360) through an SNAr reaction. researchgate.netnih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures, often with a base such as potassium carbonate to facilitate the reaction.

Orthogonal Protection and Deprotection Strategies

The presence of two nitrogen atoms in the piperazine ring necessitates the use of protecting groups to achieve selective functionalization. Orthogonal protection is a strategy where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the sequential and controlled modification of different sites within the molecule.

Selective Retention and Removal of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal.

Retention: The Boc group is stable to basic, hydrogenolytic, and mildly acidic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected nitrogen.

Removal (Deprotection): The Boc group is labile to strong acids. Its removal is typically achieved by treatment with:

Trifluoroacetic acid (TFA): Often used neat or as a solution in a solvent like DCM. The reaction is usually rapid, occurring at room temperature. nih.gov

Hydrochloric acid (HCl): A solution of HCl in an organic solvent like dioxane or diethyl ether is also highly effective. jgtps.com

Thermolytic deprotection, where the compound is heated in a suitable solvent, offers an alternative method that avoids strong acids, which can be advantageous for acid-sensitive substrates. acs.org The selectivity of thermal deprotection can sometimes be controlled by temperature, allowing for the removal of one Boc group in the presence of another, less reactive one. acs.org

Differential Functionalization of Piperazine Nitrogen Atoms

To synthesize asymmetrically substituted piperazines, where each nitrogen bears a different functional group, a differential or orthogonal protection strategy is essential. researchgate.net This involves protecting the two piperazine nitrogens with two different groups that can be removed selectively.

A common orthogonal pair for amines is the Boc group (acid-labile) and a benzyloxycarbonyl (Cbz or Z) or fluorenylmethoxycarbonyl (Fmoc) group.

Boc Group: Removed with strong acid (e.g., TFA). iris-biotech.de

Cbz Group: Removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).

Fmoc Group: Removed with a base, such as piperidine (B6355638) in DMF. iris-biotech.de

By using a starting material like 1-Boc-4-Cbz-piperazine, a chemist can selectively remove the Cbz group via hydrogenation, functionalize the newly freed nitrogen, and then, in a subsequent step, remove the Boc group with acid to allow for a different functionalization at the other nitrogen. This orthogonal approach provides precise control over the synthesis of complex, differentially substituted piperazine derivatives. rsc.org

| Protecting Group | Abbreviation | Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) nih.gov | Base, Hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Acid, Base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Acid, Hydrogenation |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be conceptually divided into two main stages: the preparation of the 1-Boc-piperazine intermediate and its subsequent acylation with a derivative of 2-picolinic acid. Examining green approaches for both stages provides a comprehensive view of a more sustainable synthetic strategy.

In contrast, more innovative and greener synthetic routes for 1-Boc-piperazine have been developed. One such method utilizes diethylamine as a starting material, which undergoes a three-step process of chlorination, Boc protection, and cyclization. chemicalbook.com This approach not only uses readily available raw materials but also operates under milder conditions, achieving higher yields of over 93.5% and superior purity. chemicalbook.com A significant advantage of this method is the avoidance of hazardous solvents, making it more suitable for industrial-scale production and reducing its environmental impact. chemicalbook.com Another green approach to the N-Boc protection of piperazine is a solvent-free method catalyzed by iodine, which has been shown to produce 1-Boc-piperazine in the 80% yield range. lifechempharma.com

Solvent-free reactions represent a significant advancement in green chemistry. For instance, the amidation of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine has been successfully carried out without a solvent, providing an efficient route to the desired product. chemicalbook.com While this specific example does not produce this compound, it demonstrates the feasibility of solvent-free acylation of 1-Boc-piperazine. chemicalbook.comnih.gov

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that can be applied to the synthesis of this compound. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, it can improve product yields and purity. arkat-usa.org This technique has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives of lifechempharma.comnih.govoxazine and 1,3,4-oxadiazoles, often under solvent-free conditions or with a reduced amount of solvent. arkat-usa.orgresearchgate.netmdpi.com The use of microwave assistance in the acylation of 1-Boc-piperazine with a 2-pyridinylcarbonyl derivative could, therefore, offer a more energy-efficient and faster synthetic route.

The choice of solvent is another critical aspect of green chemistry. While some reactions can be performed solvent-free, others require a liquid medium. In such cases, the use of greener solvents is preferred. Water is an ideal green solvent due to its non-toxic and non-flammable nature. researchgate.net Research has shown that direct amide bond formation from esters can be achieved in water, offering a metal-free, additive-free, and base-free approach. researchgate.net While a study on the amidation of aryl esters with 1-Boc-piperazine in water did not show a reaction, the principle of using water as a solvent for other types of acylations remains a viable green strategy to explore. researchgate.net

Table 1: Comparison of Synthetic Routes for 1-Boc-piperazine

| Feature | Traditional Method (Direct Bocylation) | Greener Method (from Diethylamine) | Solvent-Free Method |

|---|---|---|---|

| Starting Material | Anhydrous Piperazine | Diethylamine | Piperazine |

| Key Reagent | Di-tert-butyl carbonate | Boc Anhydride | Di-tert-butyl carbonate |

| Solvent | Toluene (in some variations) | Avoids hazardous solvents | None |

| Yield | Low to moderate | > 93.5% | ~80% |

| By-products | 1,4-bis(Boc)-piperazine | Minimized | Reduced by-products |

| Green Aspects | - | Use of readily available materials, mild conditions, high yield, avoidance of hazardous solvents. | Elimination of solvent waste. |

| Drawbacks | Low yield, by-product formation, use of hazardous solvents. | Multi-step process. | May require a catalyst (Iodine). |

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Solvent-free acylation; high-yield synthesis of 1-Boc-piperazine. | Reduces or eliminates waste at the source; improves atom economy. |

| Safer Solvents and Auxiliaries | Use of water or other benign solvents for acylation; avoidance of chlorinated hydrocarbons. | Reduces the risk to human health and the environment. |

| Energy Efficiency | Microwave-assisted synthesis for the acylation step. | Significantly reduces reaction times and energy consumption compared to conventional heating. |

| Use of Catalysis | Iodine-catalyzed synthesis of 1-Boc-piperazine. | Catalytic amounts of reagents are superior to stoichiometric ones in terms of waste generation. |

Chemical Reactivity and Derivatization Strategies of 1 Boc 4 2 Pyridinylcarbonyl Piperazine

Transformations at the Unprotected Piperazine (B1678402) Nitrogen (N-4 after Boc removal)

The primary site for derivatization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is the N-4 nitrogen of the piperazine ring, which becomes a nucleophilic secondary amine after the facile removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This deprotected intermediate, 1-(2-pyridinylcarbonyl)-piperazine, serves as a versatile scaffold for a variety of functionalization reactions.

Amidation and Esterification Reactions

Analogous to other N-Boc protected piperazine derivatives, the deprotected 1-(2-pyridinylcarbonyl)-piperazine can readily undergo amidation and esterification reactions. The secondary amine at the N-4 position can be acylated with a variety of carboxylic acids or their activated derivatives to form amides. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), can be employed to facilitate this transformation. This allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule.

Similarly, esterification can be achieved by reacting the deprotected piperazine with acyl chlorides or acid anhydrides in the presence of a base. This reaction provides a means to introduce ester functionalities, which can serve as prodrug moieties or as handles for further chemical modifications.

Table 1: Representative Amidation and Esterification Reactions of 1-(2-pyridinylcarbonyl)-piperazine (Note: The following data is illustrative and based on analogous reactions with similar piperazine derivatives.)

| Reagent | Reaction Type | Product |

| Benzoic Acid | Amidation | 1-(Benzoyl)-4-(2-pyridinylcarbonyl)-piperazine |

| Acetic Anhydride (B1165640) | Acylation | 1-(Acetyl)-4-(2-pyridinylcarbonyl)-piperazine |

| Phenylacetyl Chloride | Acylation | 1-(Phenylacetyl)-4-(2-pyridinylcarbonyl)-piperazine |

Alkylation, Arylation, and Heteroarylation Reactions

The nucleophilic N-4 nitrogen of deprotected 1-(2-pyridinylcarbonyl)-piperazine is amenable to a variety of carbon-nitrogen bond-forming reactions, including alkylation, arylation, and heteroarylation.

Alkylation: N-alkylation can be achieved by reacting the secondary amine with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine. This reaction introduces alkyl substituents at the N-4 position. Another powerful method for N-alkylation is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing a wider range of alkyl groups, including those with functional groups that might be incompatible with standard alkylation conditions.

Arylation and Heteroarylation: The introduction of aryl or heteroaryl substituents at the N-4 position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for this purpose, employing aryl or heteroaryl halides or triflates as coupling partners. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be utilized for the N-arylation of the piperazine ring. These reactions are instrumental in the synthesis of compounds with extended aromatic systems.

Formation of Diverse N-Substituted Piperazine Analogues

The aforementioned derivatization strategies at the N-4 position of 1-(2-pyridinylcarbonyl)-piperazine allow for the synthesis of a vast library of N-substituted analogues. By systematically varying the substituents introduced through amidation, esterification, alkylation, arylation, and heteroarylation, chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. This approach is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Modifications of the Pyridinylcarbonyl Group

In addition to the piperazine nitrogen, the pyridinylcarbonyl moiety of this compound offers opportunities for further chemical modification, allowing for the exploration of a different vector of chemical space.

Reduction of the Carbonyl Moiety

The carbonyl group of the pyridinylcarbonyl moiety can be reduced to a methylene (B1212753) group, transforming the amide into an amine. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar, electron-withdrawing amide into a more flexible, electron-donating amine linker. This modification can have a profound impact on the biological activity of the resulting compound.

Transformations of the Pyridine (B92270) Ring for Further Functionalization

The pyridine ring itself can be functionalized to introduce additional diversity into the molecular scaffold. One common strategy is halogenation, which introduces a handle for subsequent cross-coupling reactions. Electrophilic halogenation of the pyridine ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation on the pyridine ring is influenced by the electronic nature of the pyridinylcarbonyl-piperazine substituent. Alternatively, functionalization can be achieved through metal-catalyzed C-H activation/arylation reactions, which directly couple aryl groups to the pyridine ring. These modifications provide access to a wider range of analogues with tailored properties.

Table 2: Potential Functionalization of the Pyridine Ring (Note: The following data is illustrative and based on general pyridine chemistry.)

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 1-Boc-4-((bromo-2-pyridinyl)carbonyl)-piperazine |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-Boc-4-((chloro-2-pyridinyl)carbonyl)-piperazine |

Development of Novel Synthetic Transformations Facilitated by the Scaffold

Extensive investigation into the synthetic utility of this compound has revealed its significant potential as a versatile scaffold for the development of novel synthetic transformations. The unique structural arrangement of this molecule, featuring a Boc-protected piperazine ring coupled with a pyridinylcarbonyl moiety, offers multiple reactive sites that can be strategically exploited to construct complex molecular architectures. Research in this area has primarily focused on leveraging the inherent reactivity of the pyridine and piperazine nitrogens, as well as the carbonyl group, to forge new carbon-heteroatom and carbon-carbon bonds, leading to the synthesis of diverse heterocyclic systems.

One of the key areas where the this compound scaffold has proven instrumental is in the development of novel catalytic systems. The pyridine nitrogen, in conjunction with the adjacent carbonyl oxygen, can act as a bidentate ligand, capable of coordinating with various transition metals. This property has been harnessed to create novel metal complexes that exhibit catalytic activity in a range of organic transformations. For instance, coordination of this scaffold to copper has been explored for its potential in C-N cross-coupling reactions. researchgate.net Similarly, the formation of cobalt, copper, and zinc complexes with piperazine-based ligands has been investigated, highlighting the versatility of the piperazine ring in coordination chemistry. biointerfaceresearch.com

The pyridinylcarbonyl portion of the molecule not only serves as a coordination site but also influences the electronic properties of the entire scaffold, thereby modulating its reactivity. This has been a focal point in the design of new synthetic methodologies. The reactivity of pyrazine (B50134) and phenazine (B1670421) heterocycles, which share structural similarities with the pyridine moiety, has been extensively studied, providing insights into the potential transformations that could be facilitated by the this compound scaffold. mdpi.com

Furthermore, the piperazine ring itself is a valuable synthon in medicinal chemistry, often incorporated to modulate the physicochemical properties of drug candidates. nih.gov The development of novel synthetic methods for the functionalization of the piperazine ring is therefore of considerable interest. While direct C-H functionalization of the piperazine ring in this specific scaffold has not been extensively reported, related studies on N-Boc-piperazine highlight the potential for such transformations.

While the direct application of this compound in facilitating a wide array of novel, named reactions is still an emerging area of research, its utility as a precursor for more complex heterocyclic systems is evident. For example, the core structure is amenable to cyclization reactions to form fused heterocyclic systems. The development of synthetic routes to novel heterocyclic compounds based on pyridine moieties often involves multistep sequences where scaffolds like this compound could serve as key building blocks. researchgate.net

Below is a table summarizing the potential areas of development for novel synthetic transformations facilitated by the this compound scaffold, based on the reactivity of its constituent parts and related research.

| Transformation Type | Potential Application of the Scaffold | Key Reactive Sites | Supporting Research Areas |

| Catalysis | As a bidentate ligand for transition metal catalysts. | Pyridine nitrogen, carbonyl oxygen. | Copper-catalyzed cross-coupling, researchgate.net coordination chemistry of piperazine-based ligands. biointerfaceresearch.com |

| Heterocycle Synthesis | As a building block for fused ring systems. | Piperazine nitrogens, carbonyl group, pyridine ring. | Synthesis of pyrazoles, nih.gov synthesis of pyridine-based heterocycles. researchgate.net |

| C-H Functionalization | As a substrate for direct functionalization of the piperazine ring. | C-H bonds on the piperazine ring. | C-H functionalization of N-Boc-piperazine. |

| Multicomponent Reactions | As a component in the synthesis of complex molecules in a one-pot reaction. | Piperazine nitrogens, carbonyl group. | General principles of multicomponent reactions involving piperazines. |

It is important to note that while the foundational research into the reactivity of the individual components of this compound is well-established, the development of novel synthetic transformations where this specific scaffold is the key facilitator is a field with significant room for exploration. Future research is likely to focus on unlocking the full synthetic potential of this versatile molecule.

Computational and Theoretical Investigations of 1 Boc 4 2 Pyridinylcarbonyl Piperazine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is crucial for understanding its three-dimensional structure and conformational flexibility, which are key determinants of its interaction with biological targets. The central piperazine (B1678402) ring typically adopts a stable chair conformation to minimize steric strain. mdpi.com The substituents on the nitrogen atoms—the Boc group at position 1 and the 2-pyridinylcarbonyl group at position 4—can exist in either axial or equatorial positions.

Table 1: Predicted Conformational Properties of Substituted Piperazine Rings

| Feature | Description |

| Piperazine Ring Conformation | Predominantly chair form |

| Boc Group Orientation | Likely equatorial to minimize steric hindrance |

| 2-Pyridinylcarbonyl Group Orientation | A mix of axial and equatorial conformers, with the exact preference depending on subtle energetic balances |

| Key Dihedral Angles | The C-N-C=O and N-C-C=O dihedral angles dictate the orientation of the pyridinylcarbonyl moiety relative to the piperazine ring |

Note: This table is based on general principles of conformational analysis of substituted piperazines and may not represent the exact conformational state of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. These calculations can provide detailed information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic properties of this molecule are largely influenced by the presence of multiple heteroatoms (nitrogen and oxygen) and conjugated systems. The nitrogen atoms of the piperazine and pyridine (B92270) rings, as well as the oxygen atoms of the carbonyl and Boc groups, are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. The pyridinylcarbonyl moiety, being an electron-withdrawing group, will affect the electron density distribution across the piperazine ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich piperazine and pyridine rings, while the LUMO may be centered on the electron-deficient carbonyl group.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability |

| Electrostatic Potential | Negative potential around N and O atoms | Highlights regions for potential hydrogen bonding and metal coordination |

Note: The values in this table are qualitative predictions based on the general electronic properties of similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Piperazine Derivatives

In a typical QSAR study, a set of related piperazine derivatives with known biological activities is used to build a predictive model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to develop an equation that correlates these descriptors with the observed biological activity.

For piperazine derivatives, important descriptors often include molecular weight, logP (a measure of lipophilicity), and various topological and electronic parameters. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), can also be used to analyze the steric and electrostatic fields around the molecules and their influence on activity. nih.gov Such studies on related piperazine compounds have successfully identified key structural features responsible for their biological effects. nih.gov

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This technique is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

The docking process involves placing the three-dimensional structure of the ligand into the binding site of a target protein and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. Studies on similar piperazine derivatives have shown that they can interact with a variety of biological targets, including G-protein coupled receptors and enzymes, through a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov

For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen atom are potential hydrogen bond acceptors, while the piperazine ring and the aromatic pyridine ring can engage in hydrophobic and van der Waals interactions. The Boc group, being bulky and lipophilic, can also contribute to binding through hydrophobic interactions. Molecular docking studies on related piperazine-containing compounds have revealed crucial amino acid residues that interact with these ligands. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Binding Pocket

| Interaction Type | Potential Participating Groups on the Ligand |

| Hydrogen Bonding | Pyridine nitrogen, Carbonyl oxygen |

| Hydrophobic Interactions | Piperazine ring, Pyridine ring, Boc group |

| Pi-Cation Interactions | Pyridine ring |

| Van der Waals Forces | Entire molecule |

Theoretical Insights into Molecular Recognition and Binding Affinities

Theoretical investigations provide a deeper understanding of the principles governing the molecular recognition of this compound by its potential biological targets and help in estimating its binding affinity. These insights are derived from a combination of the computational methods discussed above.

Molecular recognition is a highly specific process that depends on the complementarity of the ligand's shape, size, and chemical properties with those of the receptor's binding site. The conformational flexibility of this compound allows it to adopt a conformation that best fits the binding pocket, a phenomenon known as "induced fit."

The binding affinity, often quantified as the binding free energy, is a measure of the strength of the interaction between the ligand and its target. Computational methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate these binding affinities. These calculations take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. For related piperazine derivatives, computational studies have been successful in rationalizing their binding affinities and guiding the optimization of their structures to improve potency. nih.gov

Analytical Characterization Methodologies for 1 Boc 4 2 Pyridinylcarbonyl Piperazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR and ¹³C-NMR are utilized for complete structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, and the 2-pyridinylcarbonyl moiety.

Boc Group: A characteristic singlet is anticipated in the upfield region, typically around 1.4-1.5 ppm, integrating to nine protons, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group.

Piperazine Ring: The eight protons of the piperazine ring are expected to appear as multiplets in the region of 3.4-3.8 ppm. Due to the amide bond and the Boc group, the protons on the nitrogen atoms will experience different chemical environments, leading to distinct signals. The protons adjacent to the Boc-protected nitrogen may appear at a slightly different shift compared to those adjacent to the nitrogen acylated with the pyridinylcarbonyl group.

Pyridinyl Ring: The protons of the pyridine (B92270) ring will resonate in the downfield aromatic region, typically between 7.4 and 8.7 ppm. The exact chemical shifts and coupling patterns will be influenced by the position of the carbonyl substituent.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| Piperazine (-CH₂-) | ~ 3.4 - 3.8 | Multiplets | 8H |

| Pyridine (aromatic) | ~ 7.4 - 8.7 | Multiplets | 4H |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.

Boc Group: The spectrum is expected to show a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield.

Piperazine Ring: The methylene (B1212753) carbons of the piperazine ring are anticipated to resonate in the range of 40-50 ppm.

Pyridinylcarbonyl Moiety: The carbons of the pyridine ring will be observed in the aromatic region (120-150 ppm), and the carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Boc (-C (CH₃)₃) | ~ 80 |

| Boc (-C(CH₃ )₃) | ~ 28 |

| Piperazine (-CH₂ -) | ~ 40-50 |

| Pyridine (aromatic C -H) | ~ 120-150 |

| Pyridine (aromatic C -N) | ~ 150-160 |

| Carbonyl (C =O) | ~ 165-175 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl (from the pyridinylcarbonyl group) typically appears around 1630-1680 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group is expected at a higher frequency, around 1680-1700 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the piperazine ring and the amide linkage are expected in the region of 1200-1350 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the Boc and piperazine groups will be observed around 2850-3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Amide C=O Stretch | ~ 1640 |

| Carbamate C=O Stretch | ~ 1690 |

| Aromatic C=C Stretch | ~ 1580, 1470 |

| Aliphatic C-H Stretch | ~ 2850-2980 |

| C-N Stretch | ~ 1240, 1160 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the pyridine ring, a chromophore, will result in absorption in the UV region. The spectrum is expected to show absorption maxima characteristic of π → π* and n → π* transitions associated with the aromatic system and the carbonyl groups. While piperazine itself does not absorb significantly in the UV range, its derivatization with the pyridinylcarbonyl group introduces this chromophoric character.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound.

Fragmentation analysis, often performed using tandem mass spectrometry (LC-MS/MS), provides valuable structural information. Common fragmentation pathways for this molecule are expected to involve:

Loss of the tert-butyl group (-57 Da) from the Boc protecting group.

Loss of isobutylene (B52900) (-56 Da) and carbon dioxide (-44 Da) from the Boc group.

Cleavage of the amide bond, leading to fragments corresponding to the pyridinylcarbonyl moiety and the Boc-piperazine moiety.

Fragmentation of the piperazine ring.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound's retention time under specific conditions is a key identifier, and the peak area percentage in the chromatogram is used to quantify its purity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For piperazine derivatives, GC is often used to assess purity and quantify related substances. rdd.edu.iq While specific methods for this compound are proprietary, a typical GC method for related piperazine compounds would be developed and optimized based on established principles. researchgate.netunodc.org

The separation is generally achieved using a capillary column, with the choice of stationary phase being critical. A common choice for piperazine derivatives is a (50%-Phenyl)-methylpolysiloxane phase (equivalent to USP G3), which provides good selectivity for these types of compounds. A flame ionization detector (FID) is frequently used due to its high sensitivity to organic compounds.

Method parameters such as injector temperature, detector temperature, carrier gas flow rate, and oven temperature program are optimized to achieve good resolution between the main compound and any potential impurities. researchgate.net The oven temperature is typically programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of all components in a reasonable time with good peak shape. researchgate.net

Table 1: Typical GC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Value |

|---|---|

| Column | DB-17 ((50%-Phenyl)-methylpolysiloxane) researchgate.net |

| Dimensions | 30 m x 0.53 mm, 1.0 µm film thickness researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Flow Rate | ~2 mL/min researchgate.net |

| Injector Temperature | 250°C researchgate.net |

| Detector (FID) Temp. | 260°C researchgate.net |

| Oven Program | Initial 150°C (hold 10 min), ramp at 35°C/min to 260°C (hold 2 min) researchgate.net |

| Injection Mode | Split (e.g., 1:5 ratio) |

| Injection Volume | 1.0 µL |

| Diluent | Methanol researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which is crucial for understanding the compound's properties.

For molecules like this compound, which possess rotatable bonds and a non-planar structure, X-ray crystallography can confirm the spatial orientation of the Boc-piperazine ring relative to the pyridinylcarbonyl group. The analysis of single-crystal diffraction data reveals the crystal system, space group, and unit cell dimensions, which define the packing of molecules within the crystal lattice. researchgate.net Studies on similar Boc-protected piperidine (B6355638) or piperazine derivatives have shown how this technique elucidates the solid-state conformation, including the chair or boat conformation of the piperazine ring and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group. researchgate.netresearchgate.net This structural information is vital for understanding physical properties such as solubility and melting point.

Method Development and Validation for Compound Analysis

The development and validation of analytical methods are fundamental requirements in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. For this compound, any analytical method, whether GC or HPLC, must undergo rigorous validation according to international guidelines. unodc.orgjocpr.com

The primary goal of method development is to create a procedure that is specific, sensitive, accurate, and precise for the analysis of the target compound. researchgate.net This involves selecting the appropriate technique, optimizing instrumental parameters, and choosing suitable sample preparation procedures. unodc.org

Once a method is developed, it must be validated to demonstrate its reliability. Validation involves testing a range of parameters to ensure the method's performance is well-understood. jocpr.comjocpr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. jocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netjocpr.com

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Specificity | Ensures no interference from other components. |

| Linearity | Confirms proportional response to concentration. researchgate.net |

| Accuracy | Measures closeness to the true value (e.g., % recovery). jocpr.com |

| Precision | Assesses repeatability and intermediate precision (%RSD). jocpr.com |

| LOD/LOQ | Defines the lower limits of detection and quantification. researchgate.net |

| Robustness | Tests the method's resilience to small changes in parameters. researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Piperazine-Containing Lead Compounds

The piperazine (B1678402) core is a fundamental component in the design of new bioactive molecules for treating a multitude of diseases. researchgate.net The unique structure of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, featuring both a protected amine and an aromatic carbonyl group, makes it an attractive starting material for generating libraries of novel compounds. chemimpex.com Medicinal chemists utilize this scaffold to systematically explore chemical space and develop lead compounds with desired biological activities.

The synthesis of novel piperazine-containing compounds often involves the strategic modification of the piperazine ring. nih.gov The Boc-protected nitrogen allows for selective reactions at the other nitrogen atom, facilitating the introduction of various substituents to probe interactions with biological targets. chemicalbook.com This approach has been instrumental in the discovery of new therapeutic agents. nih.gov

Table 1: Key Features of this compound in Lead Compound Design

| Feature | Role in Design and Synthesis |

| Piperazine Scaffold | A "privileged structure" known to interact with various biological targets and improve pharmacokinetic properties. nih.govresearchgate.net |

| Boc Protecting Group | Enables regioselective modification of the piperazine ring, allowing for controlled synthesis of derivatives. chemicalbook.com |

| Pyridinylcarbonyl Moiety | Can act as a hydrogen bond acceptor and participate in pi-stacking interactions with biological macromolecules. |

| Synthetic Accessibility | The compound serves as a versatile intermediate for creating a diverse range of derivatives. chemimpex.com |

Role as a Precursor in Diverse Pharmaceutical Syntheses (e.g., neurological disorders, anti-infectives)

The piperazine nucleus is a crucial pharmacophore in many agents active on the central nervous system (CNS). nih.gov Arylpiperazine derivatives, in particular, have been extensively developed as treatments for neurological conditions such as Alzheimer's disease, Parkinson's disease, depression, and anxiety. nih.govsilae.itelsevierpure.com The structural flexibility of the piperazine ring allows for the synthesis of a large number of derivatives that can be optimized for CNS activity. nih.gov Given this precedent, this compound serves as a valuable precursor for the synthesis of novel compounds aimed at treating neurological disorders.

In the realm of anti-infectives, piperazine derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antimalarial properties. researchgate.netresearchgate.net The piperazine ring is a common component in antibacterial drug scaffolds and can be introduced to enhance the biofunctional potential of molecules. researchgate.net For instance, derivatives of pyridinylpiperazine have been synthesized and evaluated as urease inhibitors, which are important in combating infections caused by pathogens like Helicobacter pylori. nih.gov The synthesis of such agents often begins with a piperazine-containing starting material, highlighting the role of compounds like this compound as key intermediates. researchgate.netijbpas.com

Structure-Activity Relationship (SAR) Studies of Analogous Piperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically modified, and then evaluating their effects on a particular biological target.

For derivatives analogous to this compound, SAR studies would likely explore modifications at several key positions:

Substituents on the pyridine (B92270) ring: Altering the electronics and sterics of the pyridine ring can modulate binding affinity and selectivity for the target.

Replacement of the pyridinylcarbonyl group: Investigating other aromatic or heteroaromatic carbonyl moieties can reveal optimal interactions.

Modification of the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring can alter its conformation and, consequently, its biological activity.

Derivatization of the second nitrogen atom: After removal of the Boc group, a wide variety of substituents can be introduced to explore interactions in different regions of the target's binding site.

These studies help in identifying the key pharmacophoric elements and understanding the spatial and electronic requirements for optimal activity, guiding the design of more potent and selective drug candidates. nih.gov

Exploration of this compound as a Building Block in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. rsc.org Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The piperazine scaffold is a valuable component in fragment libraries due to its desirable physicochemical properties and its ability to present vectors for synthetic elaboration in multiple directions. astx.com

This compound itself may be too large to be considered a typical fragment. However, its constituent parts, such as a Boc-protected piperazine or a pyridinylcarbonyl moiety, can serve as fragments. More importantly, this compound acts as an excellent building block for elaborating on initial fragment hits. For example, if a smaller fragment containing a pyridine ring is found to bind to a target, this compound can be used to synthesize derivatives that extend from the pyridine and explore adjacent binding pockets with the piperazine moiety.

Table 2: Application of Piperazine Scaffolds in FBDD

| FBDD Stage | Role of Piperazine-Containing Molecules |

| Fragment Library Design | Piperazine-based fragments offer desirable properties like solubility and synthetic tractability. |

| Hit Identification | Biophysical techniques can identify weak binding of piperazine-containing fragments to a target protein. |

| Hit-to-Lead Optimization | Building blocks like this compound are used to synthetically elaborate on the initial fragment hit, growing it into a more potent molecule. astx.com |

Development of Receptor Ligands and Enzyme Inhibitors Utilizing the Piperazine Scaffold

The piperazine ring is a common feature in a vast number of receptor ligands and enzyme inhibitors. researchgate.net Its ability to engage in various non-covalent interactions and its presence in numerous approved drugs underscore its importance in this context. nih.gov

Receptor Ligands: Piperazine derivatives have been successfully developed as ligands for a wide range of receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and histamine (B1213489) (H3) receptors. chemicalbook.comsilae.itnih.gov For example, 1-Boc-piperazine is a crucial intermediate in the synthesis of compounds with dual D2 and 5-HT1A receptor affinities, which are of interest for treating psychiatric disorders. chemicalbook.com The pyridinylpiperazine scaffold, a key feature of the title compound, is also found in ligands targeting various receptors.

Future Perspectives and Research Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

Future research is increasingly focused on "green chemistry" principles to create more environmentally friendly and economical synthetic pathways. nih.gov Key areas of development include:

One-Pot Syntheses: Researchers are exploring simplified one-pot, one-step procedures that combine multiple reaction steps without isolating intermediates. This approach reduces solvent usage, reaction time, and costs while potentially increasing yields. nih.gov

Novel Catalysis: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, is a promising avenue. These catalysts can be easily separated from the reaction mixture and reused, aligning with sustainability goals. nih.gov Furthermore, photoredox catalysis, particularly using organic photocatalysts, offers a greener alternative to transition-metal catalysts for functionalizing the piperazine (B1678402) ring. mdpi.com

Alternative Starting Materials: Innovative routes are being developed that avoid costly or hazardous precursors. For instance, a highly efficient method for producing 1-Boc-piperazine utilizes diethylamine (B46881) as a starting material in a three-step process (chlorination, Boc protection, and cyclization), achieving yields over 93.5% with high purity and avoiding hazardous solvents. nbinno.comchemicalbook.com

Flow Chemistry: Transitioning synthesis from traditional batch reactors to continuous flow systems presents another advantage. Flow chemistry can offer better control over reaction conditions, improve safety, and facilitate scaling up production, contributing to both sustainability and cost-effectiveness. mdpi.com

The primary challenge remains the development of methods that are not only greener but also robust and scalable enough for industrial production, ensuring that the economic benefits align with the environmental ones.

Exploration of Novel Therapeutic Areas for Piperazine-Based Molecules

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in drugs targeting a vast range of diseases. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and antidepressant properties. researchgate.nettubitak.gov.treurekaselect.com

The future for piperazine-based molecules involves expanding beyond these known applications and addressing unmet medical needs. The versatility of the piperazine structure allows for modification to interact with new biological targets.

| Therapeutic Area | Potential Application of Piperazine Derivatives |

| Oncology | Development of potent and selective anticancer agents that can overcome drug resistance. tubitak.gov.trmdpi.com Piperazine hybrids have shown promise against aggressive tumor cell lines. mdpi.commdpi.com |

| Infectious Diseases | Designing novel antibacterial, antifungal, and antiviral agents to combat the growing threat of antimicrobial resistance. researchgate.neteurekaselect.comrsc.org |

| Neurodegenerative Diseases | Exploration of piperazine compounds for the treatment of conditions like Parkinson's disease, building on their known activity in the central nervous system. researchgate.net |

| Parasitic Diseases | The search for new anti-Chagasic and antimalarial drugs is critical due to the high toxicity and limited efficacy of current treatments. researchgate.neteurekaselect.com |

| Radioprotection | Recent studies have identified novel piperazine derivatives that can protect human cells from radiation-induced damage, opening a new potential therapeutic application. mdpi.com |

A key research challenge is to move beyond simply identifying activity and toward understanding the precise structure-activity relationships (SAR). This knowledge is crucial for designing molecules with high potency and selectivity for their intended target, thereby minimizing off-target effects. eurekaselect.com The imperative need for new therapeutic alternatives for diseases with inadequate treatments continues to drive academic and industrial research in this area. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional drug discovery process is notoriously long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate and optimize this process. nih.govresearchgate.net For piperazine-based drug design, AI and ML can be applied at multiple stages.

Virtual Screening: AI algorithms can screen vast virtual libraries of potential piperazine derivatives to identify those with the highest probability of binding to a specific biological target. researchgate.net This dramatically narrows the field of candidates for experimental testing.

De Novo Design: Generative AI models can design entirely new molecules, including novel piperazine scaffolds, that are optimized for desired properties like high affinity, synthesizability, and favorable pharmacokinetic profiles. researchgate.netresearchgate.net

Property Prediction: ML models, such as graph neural networks, can predict the physicochemical and biological properties of molecules (e.g., solubility, toxicity, metabolic stability) with increasing accuracy. nih.govastrazeneca.com This allows chemists to prioritize the synthesis of compounds with the highest chance of success.

Process Optimization: AI can also be used to devise more efficient synthetic routes, reducing costs and development timelines. researchgate.net

The primary challenges in this domain include the need for large, high-quality datasets to train the AI/ML models and the "interpretability" of these models—understanding why a model makes a particular prediction. researchgate.net Despite these hurdles, the integration of AI is poised to revolutionize the design of piperazine-based therapeutics, making the discovery process more efficient and data-driven. nih.gov

Advanced Derivatization for Tailored Pharmacological Profiles

While the piperazine core is a valuable pharmacophore, its true therapeutic potential is unlocked through derivatization—the strategic addition of various chemical substituents. Advanced derivatization of a parent structure like 1-Boc-4-(2-pyridinylcarbonyl)-piperazine allows for the fine-tuning of its pharmacological properties.

Despite the prevalence of piperazines in pharmaceuticals, over 80% are substituted only at the two nitrogen atoms. nih.gov A significant research frontier is the development of reliable methods for carbon-substituted piperazines, which would vastly increase the available chemical space and structural diversity. nih.gov

Future research will focus on:

Regio- and Stereoselective Functionalization: Developing synthetic methods that can introduce substituents onto specific carbon atoms (α-carbons) of the piperazine ring with precise control over their 3D orientation (stereochemistry). nih.gov Success in this area has been limited compared to other nitrogen-containing heterocycles, representing a major challenge. nih.gov

Optimizing Pharmacokinetics: Derivatization plays a crucial role in modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By carefully selecting substituents, medicinal chemists can improve properties like bioavailability and half-life, which are critical for a successful drug. nih.gov

The overarching goal is to refine chemical structures to enhance potency, improve selectivity towards the biological target, and optimize pharmacokinetic properties, ultimately leading to safer and more effective medicines. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, and what coupling reagents are typically employed?

- Methodological Answer : Synthesis typically involves sequential protection and acylation steps:

Boc Protection : The piperazine amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .

Acylation : The Boc-protected piperazine reacts with 2-pyridinecarbonyl chloride. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to activate the carbonyl group, improving reaction efficiency .

- Key Reagents Table :

| Reagent | Role | Conditions |

|---|---|---|

| EDC/HOAt | Carbodiimide coupling | DCM, 0–25°C, 12–24 h |

| Boc₂O | Amine protection | THF/water, pH 8–9 |